Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro-
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Overview
Description
3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group and a nitro group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole typically involves the following steps:
Nitration: The introduction of a nitro group into the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: Formation of the isoxazole ring. This step often involves the reaction of a β-nitrostyrene derivative with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Isoxazoles: Substitution reactions yield various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole: shares structural similarities with other isoxazole derivatives such as:
Uniqueness
- The presence of both a methoxyphenyl group and a nitro group in 3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole makes it unique compared to other isoxazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61428-15-7 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-nitro-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-4-2-7(3-5-8)9-6-10(12(13)14)16-11-9/h2-5,10H,6H2,1H3 |
InChI Key |
XKMYJGVQJWXUCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)[N+](=O)[O-] |
Origin of Product |
United States |
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